Malonaldehyde bis(phenylimine) monohydrochloride
Description
Molecular Architecture and Bonding Characteristics
The molecular architecture of malonaldehyde bis(phenylimine) monohydrochloride centers around a propane-1,3-diimine backbone with two phenyl substituents attached via imine nitrogen atoms. The compound is systematically named as N,N'-diphenylpropane-1,3-diimine hydrochloride, reflecting its structural organization where two aniline-derived groups are connected through a three-carbon chain containing aldehyde-derived carbon centers. The central carbon atom of the three-carbon backbone maintains sp² hybridization, as evidenced by crystallographic studies of related β-dialdimine compounds that show the sum of angles around this carbon approaching 360 degrees.
The bonding characteristics reveal a conjugated system extending across the entire molecular framework. The imine bonds (C=N) exhibit double bond character with typical bond lengths and angles consistent with sp² hybridization at both carbon and nitrogen centers. The phenyl rings adopt specific orientational preferences relative to the central backbone, influenced by steric interactions between the aromatic substituents and the central methylene hydrogen atoms. These steric considerations become particularly important in determining the overall molecular conformation and subsequent crystal packing arrangements.
The hydrochloride component exists as an ionic interaction with one of the imine nitrogen atoms, creating a protonated species that significantly alters the electronic distribution throughout the conjugated system. This protonation enhances the electrophilic character of the imine carbon atoms and modifies the overall charge distribution, affecting both spectroscopic properties and chemical reactivity patterns. The molecular structure exhibits resonance stabilization through delocalization of electron density across the extended π-system, contributing to the compound's stability and distinctive spectroscopic characteristics.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)
Nuclear magnetic resonance spectroscopy provides detailed insight into the molecular structure and dynamic behavior of this compound. The proton nuclear magnetic resonance spectrum displays characteristic signals corresponding to the aromatic protons of the phenyl rings, typically appearing in the 7.0-7.5 parts per million region. The imine protons (N=CH) generate distinctive singlet signals around 9.5 parts per million, confirming successful Schiff base formation and distinguishing the compound from its precursor aniline derivatives. The central methylene protons of the propane backbone appear as a characteristic pattern that reflects the symmetrical nature of the molecular structure.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework organization, with distinct signals for the aromatic carbons, imine carbons, and the central backbone carbon atoms. The imine carbon signals typically appear in the 150-170 parts per million range, consistent with carbon-nitrogen double bond character. The aromatic carbon signals distribute across the 120-140 parts per million region, providing evidence for the phenyl ring substitution pattern and electronic environment.
Infrared spectroscopy demonstrates characteristic absorption bands that confirm the molecular structure and bonding characteristics. The absence of primary amine stretching vibrations (typically observed around 3280 and 3186 wavenumbers) coupled with the presence of imine stretching vibrations around 1618 wavenumbers provides strong evidence for Schiff base formation. The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, while aromatic carbon-carbon stretching modes generate multiple bands in the 1400-1600 wavenumber range.
Ultraviolet-visible spectroscopy reveals the electronic transitions associated with the extended conjugated system. The compound exhibits absorption maxima around 311 nanometers, attributed to π-π* transitions within the conjugated framework. The hydrochloride salt formation influences the electronic absorption characteristics by modifying the energy levels of the molecular orbitals involved in these transitions. The compound's utility as a fluorescent dye derives from these electronic properties, enabling applications in analytical chemistry and biological imaging systems.
Crystallographic Studies and Solid-State Arrangements
Crystallographic investigations of this compound and related β-dialdimine compounds reveal important structural features that influence solid-state properties and packing arrangements. The compound crystallizes with specific space group symmetries that accommodate both the organic cation and chloride anion in an energetically favorable arrangement. The crystal structure exhibits intermolecular hydrogen bonding interactions between the protonated imine nitrogen and the chloride counterion, contributing to crystal stability and influencing physical properties such as melting point and solubility characteristics.
The molecular conformation in the solid state reflects a balance between intramolecular steric interactions and intermolecular packing forces. Studies of related N,N'-dialkyl-β-dialdimines demonstrate that these compounds can adopt different conformational arrangements depending on substituent size and crystal packing requirements. For compounds with smaller substituents, closed conformations with intramolecular hydrogen bonding may be preferred, while larger substituents favor extended conformations that minimize steric repulsion.
The crystal packing arrangement involves multiple weak intermolecular interactions including van der Waals forces between aromatic rings, electrostatic interactions involving the ionic components, and potential π-π stacking interactions between parallel phenyl rings. These interactions collectively determine the overall crystal density, thermal stability, and mechanical properties of the crystalline material. The melting point of approximately 218 degrees Celsius with decomposition reflects the thermal stability limitations imposed by the imine linkages and ionic interactions.
X-ray diffraction studies provide precise bond lengths and angles that confirm the electronic structure interpretations derived from spectroscopic measurements. The imine bond lengths typically fall in the range of 1.28-1.30 Angstroms, consistent with partial double bond character. The carbon-carbon bond lengths within the central backbone vary depending on the degree of conjugation and electronic delocalization throughout the molecular framework.
Tautomeric Equilibrium and Resonance Stabilization
The tautomeric equilibrium behavior of this compound represents a fundamental aspect of its chemical properties and reactivity patterns. Schiff base compounds frequently exhibit imine-enamine tautomerism, where the equilibrium position depends on factors including solvent polarity, temperature, and electronic substituent effects. For this particular compound, the presence of electron-withdrawing phenyl groups and the ionic nature of the hydrochloride salt influence the tautomeric preference toward the imine form.
Computational studies on related hydroxyl-substituted Schiff bases demonstrate that tautomeric equilibria can be sensitively dependent on environmental factors. Density functional theory calculations incorporating solvent effects through continuum models reveal that imine tautomers generally exhibit slight energetic preference in solution, consistent with experimental observations. The energy differences between tautomeric forms typically range from 1-5 kilocalories per mole, indicating rapid interconversion under ambient conditions.
The resonance stabilization of this compound arises from delocalization of electron density across the extended conjugated system. The π-electron system encompasses the phenyl rings, imine double bonds, and the central carbon framework, creating multiple resonance contributors that stabilize the overall molecular structure. The hydrochloride protonation enhances this stabilization by creating additional charge-separated resonance forms that distribute positive charge across the conjugated network.
Nuclear magnetic resonance studies provide evidence for the dynamic nature of tautomeric equilibria through temperature-dependent spectral changes and exchange phenomena. At elevated temperatures, broadening of certain signals may indicate increased rates of tautomeric interconversion, while low-temperature studies can potentially resolve individual tautomeric species. The influence of crystal packing forces on tautomeric preferences becomes evident when comparing solution-phase and solid-state spectroscopic data, with the crystalline environment potentially stabilizing specific tautomeric forms through intermolecular interactions.
Properties
IUPAC Name |
N,N'-diphenylpropane-1,3-diimine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2.ClH/c1-3-8-14(9-4-1)16-12-7-13-17-15-10-5-2-6-11-15;/h1-6,8-13H,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMLOZWXXPLHIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=CCC=NC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480711 | |
| Record name | Malonaldehyde bis(phenylimine) monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123071-42-1 | |
| Record name | Malonaldehyde bis(phenylimine) monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic approach to malonaldehyde bis(phenylimine) monohydrochloride involves a condensation reaction between malonaldehyde and aniline under acidic conditions to form the bis(phenylimine) structure, followed by protonation with hydrochloric acid to yield the monohydrochloride salt.
Step 1: Formation of Bis(phenylimine) Intermediate
Malonaldehyde, containing two aldehyde groups, reacts with two equivalents of aniline (phenylamine) in an acid-catalyzed imine formation reaction. This condensation typically proceeds via nucleophilic attack of the aniline nitrogen on the aldehyde carbon, forming imine (Schiff base) linkages.
Step 2: Salt Formation
The resulting bis(phenylimine) compound is treated with hydrochloric acid to generate the monohydrochloride salt, which improves compound stability and solubility in polar solvents.
-
- Acidic medium (commonly HCl or acetic acid)
- Controlled temperature (room temperature to mild heating)
- Solvents: polar organic solvents such as methanol, acetonitrile, or mixtures with acetic anhydride for solubility enhancement
- Reaction time: varies from several hours to overnight depending on scale and conditions
Industrial Scale Preparation
Industrial production closely mirrors laboratory synthesis but involves:
- Larger reactors with precise control of temperature, pH, and reactant concentrations
- Use of continuous or batch reactors to optimize yield and purity
- Monitoring by chromatographic and spectroscopic techniques to ensure consistent quality
- Purification steps such as crystallization or chromatography to isolate the monohydrochloride salt
Detailed Reaction Protocol Example
A representative laboratory synthesis reported involves the following:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Malonaldehyde + 2 equiv. aniline | Dissolved in acetic acid/acetic anhydride mixture, refluxed at ~140°C for 2 hours with potassium carbonate as base catalyst |
| 2 | Addition of HCl (aqueous) | Protonation to form monohydrochloride salt |
| 3 | Purification | Reverse-phase HPLC or column chromatography using methanol/dichloromethane solvent system |
This method yields high-purity this compound with melting point decomposition around 218°C, indicating good thermal stability.
Reaction Mechanism Insights
- The imine formation is acid-catalyzed, proceeding via protonation of the aldehyde oxygen to increase electrophilicity.
- The bis-imine structure forms via two sequential condensations.
- Hydrochloride salt formation stabilizes the imine bonds by protonation, reducing hydrolysis under storage conditions.
- The compound can undergo isomerization between syn and anti imine conformers, equilibrated under acidic conditions.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Value | Notes |
|---|---|---|
| Starting materials | Malonaldehyde, Aniline | Equimolar or slight excess of aniline |
| Solvent | Acetic acid/acetic anhydride, MeOH, MeCN | Polar solvents for solubility |
| Catalyst/base | Potassium carbonate (K2CO3) | Facilitates condensation |
| Temperature | 25°C to 140°C (reflux) | Higher temp accelerates reaction |
| Reaction time | 2 to 14 hours | Depends on scale and conditions |
| Acid for salt formation | HCl (aqueous) | Ensures monohydrochloride salt formation |
| Purification | Reverse-phase HPLC, column chromatography | Ensures high purity |
| Yield | Typically high (>85%) | Optimized by stoichiometry and conditions |
Research Findings and Applications in Synthesis
- This compound serves as a key intermediate in synthesizing conformationally restrained cyanine dyes via cyclization reactions catalyzed by reagents such as BBr3 at low temperatures (-78°C), followed by acid equilibration to yield single diastereomer products.
- The compound’s imine groups facilitate further functionalization and polymerization reactions, especially in near-infrared fluorescent polymer synthesis.
- Kinetic studies of imine formation and cleavage reveal pH sensitivity, with optimal stability in slightly acidic buffered solutions (pH 4–6).
Chemical Reactions Analysis
Cyclization Reactions in Cyanines
MAD plays a pivotal role in synthesizing conformationally restrained cyanine dyes through a cascade cyclization process. Key steps include:
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Grubbs Metathesis : A cyclization precursor is prepared using Grubbs 2nd-generation catalyst to enable ring-closing .
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BBr₃-Mediated Cyclization : MAD reacts with brominated intermediates under BBr₃ catalysis at -78°C, forming tetracyclic systems .
-
Acid Equilibration : Final treatment with aqueous HCl yields a single diastereomer product .
Reaction Conditions :
| Parameter | Value | Outcome |
|---|---|---|
| Temperature | -78°C (BBr₃ step) | Prevents side reactions |
| Catalyst | BBr₃ (1.0M in CH₂Cl₂) | Facilitates cyclization |
| Equilibration Agent | HCl (aqueous) | Ensures stereochemical uniformity |
Acid-Catalyzed Rearrangements
MAD undergoes protonation-driven structural changes in acidic environments:
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Imine Isomerization : HCl mediates equilibration between syn/anti imine conformers .
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Stabilization : The hydrochloride form enhances stability during storage (-70°C recommended) .
Reactivity Comparison :
| Condition | MAD Behavior | Related Compound (Benzaldehyde Derivative) |
|---|---|---|
| Aqueous HCl | Forms stable diastereomers | Prone to hydrolysis |
| Anhydrous MeOH | Retains imine conjugation | Partial reduction observed |
Scientific Research Applications
Synthetic Chemistry
Overview : Malonaldehyde bis(phenylimine) monohydrochloride serves as a versatile intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules used in pharmaceuticals and new materials.
Key Applications :
- Synthesis of Cyanine Dyes : The compound is utilized in the synthesis of fluorescent cyanine dyes, which are important for biological imaging and diagnostics. For instance, it has been involved in producing unsymmetrical pentamethine cyanines under microwave irradiation conditions, demonstrating its utility in dye chemistry .
- Formation of Asymmetric Compounds : It acts as a precursor for creating asymmetric benzothiazole derivatives, which can be further modified for applications in gene expression studies .
Analytical Chemistry
Overview : In analytical chemistry, this compound is employed for detecting and quantifying various organic compounds.
Key Applications :
- Detection of Aldehydes and Amines : The compound is valuable in methods for quality control and environmental monitoring due to its ability to form stable complexes with aldehydes and amines .
- Fluorescence Microscopy : Its fluorescent properties enable it to label cells for fluorescence microscopy, aiding researchers in visualizing cellular structures and processes.
Polymer Science
Overview : The compound is used in formulating specialty polymers that require enhanced properties.
Key Applications :
- Thermal Stability and Mechanical Strength : this compound contributes to the development of polymers that exhibit improved thermal stability and mechanical strength, which are crucial for applications in the automotive and aerospace industries .
Medicinal Chemistry
Overview : This compound shows potential in drug development through its ability to target specific biological pathways.
Key Applications :
- Drug Development : It has been explored for creating compounds that can inhibit specific enzymes or proteins involved in disease mechanisms. Its role as a fluorescent probe also aids in studying drug interactions within biological systems .
Biochemistry
Overview : In biochemistry, this compound is utilized to study various biological processes.
Key Applications :
- Enzyme Inhibition Studies : Researchers use this compound to investigate enzyme interactions and inhibition mechanisms, contributing to a better understanding of metabolic pathways and disease processes .
- Lipid Peroxidation Marker : It serves as a marker for lipid peroxidation, helping assess oxidative stress levels within cells or tissues, which is relevant in studying diseases like neurodegenerative disorders.
Case Study 1: Fluorescent Labeling
A study demonstrated the effectiveness of this compound as a fluorescent label for proteins. By covalently attaching the dye to proteins, researchers tracked their movement within live cells using fluorescence microscopy techniques.
Case Study 2: Oxidative Stress Assessment
In research focusing on oxidative stress, the compound was used to measure lipid peroxidation levels in neuronal cells. The fluorescence intensity correlated with oxidative damage markers, providing insights into neurodegenerative disease mechanisms.
Mechanism of Action
The mechanism of action of malonaldehyde bis(phenylimine) monohydrochloride involves its ability to fluoresce under specific conditions. The compound absorbs light at a particular wavelength and emits light at a different wavelength, making it useful as a fluorescent marker. The molecular targets and pathways involved in its action depend on the specific application, such as binding to biomolecules in biological assays .
Comparison with Similar Compounds
Pentamethine Cyanine Dyes
Malonaldehyde bis(phenylimine) monohydrochloride is a key precursor for pentamethine cyanines, which are critical in near-infrared (NIR) imaging and single-molecule localization microscopy.
Key Differences :
Conjugated Polymers (e.g., Polymer P9)
This compound enables the synthesis of conjugated polymers with enhanced optical properties.
Key Differences :
Other Imine-Based Compounds
Compared to simpler imine derivatives (e.g., malonaldehyde dianilide hydrochloride), this compound shows distinct reactivity:
Key Differences :
- The bis(phenylimine) structure enables coordination with metal ions and participation in reversible reactions with amines/aldehydes, enhancing its utility in dynamic covalent chemistry .
Biological Activity
Malonaldehyde bis(phenylimine) monohydrochloride (MBC) is a compound of significant interest in biological research due to its unique structural properties and versatile applications, particularly as a fluorescent probe. This article explores the biological activity of MBC, detailing its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
MBC has the chemical formula and a molecular weight of 258.75 g/mol. The compound features two phenyl groups linked by imine bonds to a malonaldehyde backbone, along with a hydrochloride component. This structure enables MBC to function effectively as a fluorescent dye, making it valuable in various biological applications, including cellular imaging and oxidative stress assessment .
Mechanisms of Biological Activity
Fluorescent Properties
MBC acts as a cell-permeable dye that can enter living cells. Inside the cells, it is cleaved by cytoplasmic esterases, which removes the phenylimine groups, resulting in a non-fluorescent product. However, in live cells with active esterase activity, the phenylimine groups remain attached, producing a fluorescent signal when excited by light at specific wavelengths. This property allows researchers to differentiate between live and dead cells based on fluorescence intensity .
Oxidative Stress Marker
MBC is utilized as a marker for lipid peroxidation—a process where free radicals damage cell membranes. By measuring the fluorescence intensity of MBC, researchers can assess oxidative stress levels in cells or tissues. This application is particularly relevant in studying diseases associated with oxidative damage, such as neurodegenerative disorders and atherosclerosis .
DNA Photocleavage Studies
Another significant application of MBC is in the study of DNA photocleavage. By incorporating MBC into DNA strands and exposing them to light, researchers can investigate the mechanisms behind DNA damage induced by UV radiation or other light sources. Understanding these mechanisms is crucial for insights into skin cancer development and other photo-induced pathologies .
Table 1: Summary of Applications and Findings Related to MBC
Case Study: Oxidative Stress in Neurodegenerative Diseases
A study examining the role of oxidative stress in neurodegenerative diseases utilized MBC to measure lipid peroxidation levels in neuronal cells. The results indicated significantly elevated fluorescence in diseased cells compared to controls, suggesting that MBC could serve as a reliable indicator for assessing oxidative damage in neurological contexts .
Q & A
Q. What are the optimal conditions for synthesizing malonaldehyde bis(phenylimine) monohydrochloride, and how can purity be validated?
Methodological Answer: The synthesis typically involves condensation reactions between malonaldehyde derivatives and aromatic amines under acidic conditions. For example, in the synthesis of cyanine dyes, refluxing with acetic anhydride and acetic acid (140°C, 2 h) in the presence of potassium carbonate yields high-purity products . To validate purity:
- Melting Point Analysis : Decomposition observed at ~218°C (decomposes) ; deviations may indicate impurities.
- Chromatography : Reverse-phase HPLC or column chromatography (e.g., methanol/DCM solvent system) is recommended .
- NMR/ESI-MS : Confirm molecular structure via H/C NMR and ESI-MS (e.g., m/z 688 [M+] for intermediates) .
Q. How should solubility limitations of this compound be addressed in experimental design?
Methodological Answer: The compound is sparingly soluble in water (partly soluble) and methanol (2.5% w/v) . For improved solubility:
- Polar Aprotic Solvents : Use DMSO or DMF for reaction setups requiring high solubility.
- Acidic Conditions : Dissolve in acetic acid/acetic anhydride mixtures during synthesis .
- Sonication : Enhance dissolution in aqueous buffers for biological assays .
Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?
Methodological Answer:
- UV-Vis Spectroscopy : Dual absorbance bands (e.g., 625 nm and 750 nm for polymers) indicate conjugation length and electronic transitions .
- Fluorescence Spectroscopy : Emission bands (e.g., 650 nm and 700 nm) reveal aggregation effects in conjugated systems .
- FT-IR : Confirm imine (C=N) stretching at ~1600–1650 cm .
Advanced Research Questions
Q. How can this compound be utilized in synthesizing near-infrared (NIR) fluorescent polymers?
Methodological Answer: The compound serves as a key intermediate in NIR dye synthesis. For example:
- Polymer P9 : Condensation with aromatic amines (1:1 molar ratio) in acetic anhydride produces conjugated polymers with dual absorbance/emission bands. Kinetic control (2 h reaction time) minimizes side products .
- Cyanine Dyes : React with indolenine salts (e.g., 1,2,3,3-tetramethylindolenine iodide) under basic conditions to form pentamethine cyanines (95% yield) .
Q. How do contradictory spectral data (e.g., overlapping absorbance bands) in conjugated systems arise, and how can they be resolved?
Methodological Answer: Overlapping bands often result from:
- Aggregation : Planar π-systems stack, causing excitonic coupling. Use sonication or surfactant additives (e.g., SDS) to disaggregate .
- Isomeric Mixtures : Cis/trans imine configurations alter electronic transitions. Optimize reaction conditions (e.g., pH, temperature) to favor one isomer .
- Resolution Techniques : Deconvolute spectra using Gaussian fitting or time-resolved fluorescence .
Q. What strategies improve yields in multi-step syntheses involving this compound (e.g., tetramer 34)?
Methodological Answer: In tetramer synthesis (Scheme 4.3 ):
- Intermediate Purification : Isolate intermediates (e.g., 32 and 33) via silica gel chromatography to prevent cross-reactivity.
- Stoichiometric Control : Use 1:2 molar ratios of precursors to minimize unreacted monomers.
- Acid Catalysis : Add HCl (1–2 eq) to stabilize imine bonds during condensation .
Q. How can kinetic studies of imine formation/cleavage inform reaction optimization?
Methodological Answer:
- pH Dependence : Imine stability is pH-sensitive. Perform reactions in buffered solutions (pH 4–6) to enhance reversibility .
- Rate Monitoring : Use H NMR to track proton shifts (δ 8.36–8.03 ppm for aromatic protons) over time .
- Activation Energy : Calculate via Arrhenius plots using variable-temperature UV-Vis data .
Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points (e.g., 218°C vs. >230°C)?
Methodological Answer: Discrepancies arise from:
- Decomposition vs. Melting : Thermal decomposition (218°C) may be misreported as melting. Use differential scanning calorimetry (DSC) to distinguish endothermic (melting) and exothermic (decomposition) events .
- Purity Gradients : Lower-grade samples (e.g., 97% purity) decompose earlier. Validate purity via elemental analysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
